1-Bromo-5-fluoro-2-methylnaphthalene
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Overview
Description
1-Bromo-5-fluoro-2-methylnaphthalene is an organic compound with the molecular formula C₁₁H₈BrF It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features bromine, fluorine, and methyl substituents on the naphthalene ring
Preparation Methods
The synthesis of 1-Bromo-5-fluoro-2-methylnaphthalene typically involves halogenation reactions. One common method is the bromination of 5-fluoro-2-methylnaphthalene using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained to avoid over-bromination .
Industrial production methods may involve similar halogenation techniques but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Bromo-5-fluoro-2-methylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with organometallic reagents like Grignard reagents to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can also be performed to remove the bromine or fluorine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-5-fluoro-2-methylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of organic semiconductors and other materials with electronic properties.
Analytical Chemistry: It is employed as a reference standard in chromatographic and spectroscopic analyses.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-2-methylnaphthalene depends on the specific application and the chemical reactions it undergoes. In general, the presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved are determined by the nature of the substituents and the overall structure of the molecule.
Comparison with Similar Compounds
1-Bromo-5-fluoro-2-methylnaphthalene can be compared with other halogenated naphthalene derivatives, such as:
1-Bromo-2-methylnaphthalene: Lacks the fluorine substituent, which can affect its reactivity and applications.
5-Fluoro-2-methylnaphthalene: Lacks the bromine substituent, leading to different chemical properties and reactivity.
1-Bromo-5-chloro-2-methylnaphthalene: Contains chlorine instead of fluorine, which can result in different electronic effects and reactivity.
Properties
IUPAC Name |
1-bromo-5-fluoro-2-methylnaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWQAGWJSARHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925442-82-6 |
Source
|
Record name | 1-bromo-5-fluoro-2-methylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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